Orexin receptor modulator-1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

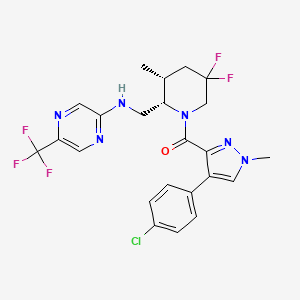

C23H22ClF5N6O |

|---|---|

Molekulargewicht |

528.9 g/mol |

IUPAC-Name |

[4-(4-chlorophenyl)-1-methylpyrazol-3-yl]-[(2S,3R)-5,5-difluoro-3-methyl-2-[[[5-(trifluoromethyl)pyrazin-2-yl]amino]methyl]piperidin-1-yl]methanone |

InChI |

InChI=1S/C23H22ClF5N6O/c1-13-7-22(25,26)12-35(17(13)8-31-19-10-30-18(9-32-19)23(27,28)29)21(36)20-16(11-34(2)33-20)14-3-5-15(24)6-4-14/h3-6,9-11,13,17H,7-8,12H2,1-2H3,(H,31,32)/t13-,17-/m1/s1 |

InChI-Schlüssel |

MHAXBTDNJWJMQB-CXAGYDPISA-N |

Isomerische SMILES |

C[C@@H]1CC(CN([C@@H]1CNC2=NC=C(N=C2)C(F)(F)F)C(=O)C3=NN(C=C3C4=CC=C(C=C4)Cl)C)(F)F |

Kanonische SMILES |

CC1CC(CN(C1CNC2=NC=C(N=C2)C(F)(F)F)C(=O)C3=NN(C=C3C4=CC=C(C=C4)Cl)C)(F)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Orexin Receptor 1 Modulators: A Technical Guide to Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

The orexin (B13118510) system, comprising two neuropeptides (orexin-A and orexin-B) and two G protein-coupled receptors (GPCRs), orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), is a critical regulator of various physiological processes. While both receptors are involved in promoting wakefulness, OX1R is particularly implicated in modulating motivation, reward, and stress responses.[1][2] This distinct functional role has positioned OX1R as a compelling therapeutic target for a range of central nervous system (CNS) disorders, including substance abuse, anxiety, and eating disorders.[2] This guide provides an in-depth overview of the discovery pathways, key experimental protocols, and synthetic strategies employed in the development of selective OX1R modulators.

The Orexin System and OX1R Signaling

The orexin neuropeptides are produced by a specific group of neurons in the lateral hypothalamus.[3][4] Orexin-A binds to both OX1R and OX2R with high affinity, whereas orexin-B shows a preference for OX2R.[5][6] The OX1R is primarily coupled to the Gq protein.[7] Upon activation by orexin-A, the receptor facilitates the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a key signaling event that can be readily measured in functional assays.

Discovery of Orexin Receptor 1 Modulators

The discovery of novel OX1R modulators follows a structured workflow, beginning with the identification of initial "hit" compounds and progressing through rigorous optimization to yield clinical candidates.

Screening Strategies:

-

High-Throughput Screening (HTS): Large chemical libraries are screened against OX1R using in vitro functional assays, such as calcium mobilization, to identify compounds that inhibit receptor activation.

-

Virtual Screening: Computational molecular docking is used to screen virtual libraries of compounds against the crystal structure of OX1R.[8] This approach predicts the binding affinity and pose of small molecules within the receptor's binding pocket, prioritizing candidates for experimental validation.[8]

-

Natural Product Screening: Libraries derived from natural sources, such as Traditional Chinese Medicine, are screened for activity at orexin receptors.[8] This has led to the identification of potential lead compounds like neferine, a bisbenzylisoquinoline alkaloid.[8]

Key Experimental Protocols

A. Radioligand Binding Assay (Competition)

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to OX1R.

-

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for OX1R.

-

Materials:

-

Cell Membranes: From CHO or HEK293 cells stably expressing human OX1R.

-

Radioligand: e.g., [¹²⁵I]-orexin A.

-

Test Compounds: Dissolved in DMSO.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known non-radiolabeled orexin antagonist (e.g., suvorexant).

-

Scintillation Cocktail and Vials.

-

Glass Fiber Filters (e.g., Whatman GF/C).

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add assay buffer, cell membranes (e.g., 10-20 µg protein/well), a fixed concentration of radioligand (e.g., at its Kd value), and varying concentrations of the test compound.

-

For total binding wells, add vehicle (DMSO) instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add the scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding and plot the percentage of inhibition versus the log concentration of the test compound. Determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.

-

B. Calcium Mobilization Functional Assay

This protocol measures the ability of a compound to antagonize orexin-A-induced calcium release in cells expressing OX1R.

-

Objective: To determine the functional potency (IC50) of an antagonist.

-

Materials:

-

Cells: CHO-K1 or HEK293 cells stably expressing human OX1R.

-

Culture Medium: Standard cell culture medium (e.g., DMEM/F-12) with supplements.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium-sensitive fluorescent dye: e.g., Fluo-3 AM or Fluo-4 AM.[9]

-

Pluronic F-127.

-

Probenecid (B1678239) (to prevent dye leakage).

-

Agonist: Orexin-A.

-

Test Compounds (Antagonists).

-

Instrumentation: Fluorescence imaging plate reader (FLIPR) or equivalent multi-plate reader.[9]

-

-

Procedure:

-

Seed the cells into a 96-well or 384-well black, clear-bottom plate and culture overnight.[9]

-

Prepare the dye loading solution by mixing the fluorescent dye, Pluronic F-127, and probenecid in the assay buffer.

-

Remove the culture medium from the cells and add the dye loading solution. Incubate for 45-60 minutes at 37°C.[9]

-

Wash the cells with assay buffer containing probenecid to remove excess dye.

-

Add serial dilutions of the test compound (antagonist) to the wells and pre-incubate for a specified time (e.g., 15-30 minutes).

-

Place the plate in the fluorescence reader and record a baseline fluorescence reading.

-

Add a fixed concentration of orexin-A (typically the EC80 concentration) to all wells to stimulate the receptor.

-

Immediately measure the change in fluorescence intensity over time (typically 60-120 seconds).[9]

-

The peak fluorescence response is used to calculate the percentage of inhibition for each antagonist concentration.

-

Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50 value.

-

Synthesis Pathways and Structure-Activity Relationships (SAR)

A significant focus of OX1R antagonist development has been on the tetrahydroisoquinoline (THIQ) scaffold.[3] SAR studies have explored modifications at various positions to enhance potency and, crucially, selectivity over OX2R.

General Synthesis of a THIQ-based OX1R Antagonist:

The synthesis often begins with a substituted phenylacetonitrile, which undergoes a series of reactions to construct the core THIQ ring system, followed by the introduction of key substituents.

-

Step 1: Bischler-Napieralski Cyclization: A substituted phenethylamine (B48288) is acylated and then cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to form a dihydroisoquinoline intermediate.

-

Step 2: Reduction: The resulting imine is reduced to the corresponding tetrahydroisoquinoline using a reducing agent such as sodium borohydride (B1222165) (NaBH₄).

-

Step 3: N-Alkylation/Acylation: The secondary amine of the THIQ core is functionalized. This often involves coupling with a carboxylic acid (amide formation) or alkylation with an appropriate halide to introduce the side chain containing the basic amine, which is crucial for receptor interaction.

-

Step 4: Functional Group Interconversion: Substituents on the aromatic ring (e.g., at position 7) are introduced or modified. For example, a nitro group can be reduced to an amine, which can then be converted into a sulfonate or other functional groups to optimize potency and selectivity.[3]

This modular approach allows for the systematic exploration of the chemical space around the THIQ scaffold to identify compounds with improved drug-like properties, such as increased solubility and CNS permeability.[3][10]

Quantitative Data Summary

The tables below summarize key data for representative OX1R modulators, highlighting their binding affinities, functional potencies, and selectivity profiles.

Table 1: Binding Affinities and Functional Potencies of Representative OX1R Antagonists

| Compound/Scaffold | OX1R Ki or IC50 (nM) | OX2R Ki or IC50 (nM) | Selectivity (OX2R/OX1R) | Functional Assay (IC50, nM) |

| SB-334867 (Diarylurea) | 29 | 380 | ~13 | 40 |

| Nivasorexant (ACT-539313) | 2.0 | 720 | 360 | 2.5 |

| Almorexant (DORA) | 1.3 | 1.0 | ~1 | 2.0 (OX1R) |

| Suvorexant (DORA) | 55 | 55 | 1 | 49 (OX1R) |

| THIQ Analog 25a | 0.9 | 1000 | >1100 | 2.6 |

| THIQ Analog 44 | 2.6 | >10000 | >3800 | 12 |

Data compiled from multiple sources for illustrative purposes.[3][4][6][11]

Table 2: Physicochemical and Pharmacokinetic Properties of Selected OX1R Antagonists

| Compound | Scaffold | clogP | Aqueous Solubility (µM) | CNS Penetration |

| SB-334867 | Diarylurea | >5 | Low | Moderate |

| THIQ Analog 25a | THIQ | 5-6 | Low | Not Reported |

| THIQ Analog 44 | THIQ | 3.07 | Improved | Yes |

| Nivasorexant | Dihydropyrrolo-pyridine | 2.8 | Good | Good brain exposure |

Data compiled from multiple sources for illustrative purposes.[3][10][11]

The development of potent and selective OX1R modulators remains an active area of research. By combining advanced screening techniques, detailed in vitro and in vivo characterization, and sophisticated synthetic chemistry, the field continues to advance new therapeutic candidates for CNS disorders where the orexin system plays a pivotal role.

References

- 1. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases [frontiersin.org]

- 5. Use of Experimental Medicine Approaches for the Development of Novel Psychiatric Treatments Based on Orexin Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of New Orexin 2 Receptor Modulators Using In Silico and In Vitro Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Orexin receptors: Structural and anti-tumoral properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Small-Molecule Antagonists of Orexin 1/2 Receptors from Traditional Chinese Medicinal Plants with a Hypnotic Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability. | Semantic Scholar [semanticscholar.org]

- 11. m.youtube.com [m.youtube.com]

Orexin Receptor 1 Modulators: A Technical Guide to a Core Mechanism of Action in Neuronal Circuits

For Researchers, Scientists, and Drug Development Professionals

Introduction

OX1R exhibits a higher affinity for orexin-A than orexin-B, a distinction that underpins some of its specific physiological roles.[3][7] Its unique signaling properties and distribution in critical brain regions have made it a compelling target for the development of therapeutics for a range of disorders, including addiction, anxiety, and certain sleep disturbances.[2][7]

Orexin (B13118510) Receptor 1 Signaling Pathways

Activation of OX1R initiates a cascade of intracellular events primarily through its coupling to the Gq class of G proteins.[3] This canonical pathway, along with other recently identified signaling arms, orchestrates the diverse physiological responses mediated by OX1R.

Canonical Gq/PLC Signaling Pathway

The primary signaling mechanism of OX1R involves the activation of the Gq protein, which in turn stimulates phospholipase C (PLC).[3] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a rapid increase in cytosolic calcium concentrations.[8][9] This calcium transient is a hallmark of OX1R activation.[9] Simultaneously, DAG, in concert with the elevated intracellular calcium, activates protein kinase C (PKC).[10]

Downstream Effectors and Non-Canonical Signaling

Beyond the canonical pathway, OX1R activation engages other significant signaling molecules that contribute to its diverse cellular effects.

-

MAPK/ERK Pathway: Activation of OX1R has been shown to induce the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK).[3] This activation is often downstream of PKC.

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival and metabolism, can also be modulated by OX1R activation.

-

mTOR Pathway: Recent evidence suggests that orexin signaling can activate the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and proliferation.

-

Crosstalk with the Endocannabinoid System: OX1R signaling can lead to the synthesis and release of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), which can then act on cannabinoid receptors, suggesting a functional interaction between these two neuromodulatory systems.[9]

Quantitative Data on Orexin Receptor 1 Modulators

The development of selective OX1R modulators is a key focus of drug discovery. The following tables summarize publicly available binding affinity (Ki) and functional potency (EC50/IC50) data for a selection of OX1R agonists and antagonists.

Table 1: Binding Affinities (Ki) of Selected OX1R Modulators

| Compound | Receptor | Ki (nM) | Species | Reference |

| Agonists | ||||

| Orexin-A | OX1R | 20 | Human | [11] |

| Antagonists | ||||

| Suvorexant | OX1R | 0.55 | Human | [12][13] |

| SB-334867 | OX1R | 1.2 | Human | [12] |

| Almorexant | OX1R | 1.3 | Human | [14] |

Table 2: Functional Potencies (EC50/IC50) of Selected OX1R Modulators

| Compound | Assay Type | Receptor | EC50/IC50 (nM) | Species | Reference |

| Agonists | |||||

| Orexin-A | Calcium Mobilization | OX1R | 0.4 | Human | [14] |

| (R)-YNT-3708 | Calcium Mobilization | OX1R | 7.48 | Mouse | [15][16] |

| Antagonists | |||||

| Suvorexant | Calcium Mobilization | OX1R | 50 | Human | [12] |

| Filorexant | Calcium Mobilization | OX1R | 11.0 | Human | [12] |

| SB-649868 | Calcium Mobilization | OX1R | - | Human | [11] |

OX1R in Neuronal Circuits

The physiological and behavioral effects of OX1R modulation are dictated by its expression and function within specific neuronal circuits.

The Wakefulness Circuit: Locus Coeruleus (LC)

The locus coeruleus, the principal site of norepinephrine (B1679862) synthesis in the brain, receives dense projections from orexin neurons.[4][17] OX1R is highly expressed in the LC, and its activation leads to the depolarization and increased firing of noradrenergic neurons.[17] This excitation of the LC is a key mechanism by which the orexin system promotes wakefulness and arousal.

References

- 1. Characterization of orexin input to dopamine neurons of the ventral tegmental area projecting to the medial prefrontal cortex and shell of nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 8. tebubio.com [tebubio.com]

- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 10. Postsynaptic excitation of prefrontal cortical pyramidal neurons by hypocretin-1/orexin A through the inhibition of potassium currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Orexin receptor 1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 13. Machine learning models to predict ligand binding affinity for the orexin 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Rapid Identification of Orexin Receptor Binding Ligands Using Cell-Based Screening Accelerated with Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Whole Cell Patch Clamp Protocol [protocols.io]

- 17. Hypocretin (orexin) activation and synaptic innervation of the locus coeruleus noradrenergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

The Orexin-1 Receptor: A Key Modulator in the intricate Dance of Sleep and Wakefulness

A Technical Guide for Researchers and Drug Development Professionals

The orexin (B13118510) system, with its intricate network of neuropeptides and receptors, stands as a critical regulator of the sleep-wake cycle. Central to this system is the Orexin-1 receptor (OX1R), a G-protein coupled receptor with a nuanced role in maintaining arousal and vigilance. This technical guide provides an in-depth exploration of OX1R's function in sleep-wake regulation, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of OX1R as a therapeutic target.

The Orexin System and the Distinct Role of OX1R

Loss of orexin signaling leads to narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and cataplexy, highlighting the system's crucial role in maintaining consolidated wakefulness.[5] While OX2R is considered the primary driver of wakefulness promotion, OX1R plays a significant, albeit more modulatory, role.[6] Studies in knockout mice have shown that while OX2R knockout mice exhibit a narcolepsy-like phenotype, OX1R knockout mice show only mild fragmentation of the sleep-wake cycle.[4] However, the complete narcoleptic phenotype is only observed in mice lacking both receptors, indicating a synergistic interaction between OX1R and OX2R in regulating sleep architecture.[4]

Quantitative Data on Orexin-1 Receptor Modulators

The development of selective and dual orexin receptor antagonists has provided valuable tools to dissect the roles of OX1R and OX2R. The following tables summarize key quantitative data for several OX1R modulators.

Table 1: Binding Affinities (Ki/pKi) of Selected Orexin Receptor Antagonists

| Compound | Target(s) | Species | Ki (nM) | pKi | Reference(s) |

| SB-334867 | OX1R selective | Human | 27.8 | - | [7] |

| SB-408124 | OX1R selective | Human | 21.7 | - | [7] |

| SB-674042 | OX1R selective | Human | - | - | [7] |

| GSK-1059865 | OX1R selective | Rat | - | 8.3 (OX1R), 6.4 (OX2R) | [8] |

| JNJ-54717793 | OX1R selective | Human | - | 8.8 (OX1R), 6.5 (OX2R) | [9] |

| JNJ-54717793 | OX1R selective | Rat | - | 8.7 (OX1R), 6.3 (OX2R) | [9] |

| Suvorexant | Dual OX1R/OX2R | Human | 0.55 | - | [10] |

| Daridorexant | Dual OX1R/OX2R | Human | 0.47 | - | [10] |

| Lemborexant | Dual OX1R/OX2R | Human | 6.1 | - | [10] |

| Almorexant | Dual OX1R/OX2R | Human | - | - | [11] |

| DORA-12 | Dual OX1R/OX2R | Rat | - | - | [12] |

Table 2: In Vivo Effects of Orexin Receptor Antagonists on Sleep Architecture in Rats

| Compound | Dose (mg/kg) | Administration Route | Effect on NREM Sleep | Effect on REM Sleep | Reference(s) |

| SB-649868 (Dual) | 10, 30 | Oral | Increased duration | Increased duration, reduced latency | [13] |

| JNJ-10397049 (OX2R selective) | 10 | Subcutaneous | Increased duration | No significant effect | [13] |

| GSK-1059865 (OX1R selective) | 10 | Subcutaneous | No effect | No effect | [13] |

| GSK-1059865 + JNJ-10397049 | 10 + 10 | Subcutaneous | Attenuated JNJ-10397049-induced increase | Increased duration, reduced latency | [13] |

| DORA-12 (Dual) | 30 | Oral | Increased duration | Significantly increased duration | [12] |

| Almorexant (Dual) | 100 | Oral | Increased duration | Increased duration | [12] |

| SB-334867-A (OX1R selective) | 10, 30 | Intraperitoneal | No effect | Reversed orexin-A-induced suppression | [14] |

Signaling Pathways of the Orexin-1 Receptor

OX1R is a Gq-protein coupled receptor.[1] Upon binding of orexin-A, OX1R primarily activates the Gq alpha subunit, initiating a downstream signaling cascade that leads to neuronal excitation.

Caption: Orexin-1 Receptor Signaling Pathway.

The activation of Phospholipase C (PLC) leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[15] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[15] The subsequent increase in cytosolic Ca²⁺, along with the activation of Protein Kinase C (PKC) by DAG, leads to a cascade of downstream effects, including the activation of the MAPK/ERK pathway, ultimately resulting in neuronal excitation and the promotion of wakefulness.[16]

Experimental Protocols

The following sections detail standardized methodologies for key experiments used to characterize OX1R modulators.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for OX1R.

Materials:

-

Cell membranes prepared from cells stably expressing human OX1R (e.g., CHO or HEK293 cells).

-

Radioligand, e.g., [³H]-SB-674042.

-

Test compounds.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

96-well plates.

-

Filter harvester.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and either buffer (for total binding), a saturating concentration of a known non-radiolabeled ligand (for non-specific binding), or the test compound.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[11]

Calcium Imaging Assay

This functional assay measures the ability of a compound to modulate OX1R-mediated intracellular calcium mobilization.

Materials:

-

Cells stably expressing human OX1R (e.g., CHO or HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Orexin-A (agonist).

-

Test compounds.

-

96-well black-walled, clear-bottom plates.

-

Fluorescent plate reader with an injection system.

Procedure:

-

Seed the OX1R-expressing cells into 96-well plates and culture overnight.

-

Load the cells with a calcium-sensitive fluorescent dye for a specified time (e.g., 30-60 minutes) at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

To measure antagonist activity, pre-incubate the cells with the test compound for a defined period.

-

Place the plate in a fluorescent plate reader and measure baseline fluorescence.

-

Inject orexin-A into the wells to stimulate the receptor and record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

-

Analyze the data to determine the effect of the test compound on the orexin-A-induced calcium response. For antagonists, calculate the IC50 value.

In Vivo Electroencephalography (EEG) and Electromyography (EMG) Sleep Studies in Rodents

This in vivo assay assesses the effect of a test compound on sleep-wake architecture in animal models.

Materials:

-

Rodents (e.g., rats or mice).

-

EEG and EMG electrodes.

-

Surgical instruments.

-

Data acquisition system for EEG and EMG recording.

-

Sleep scoring software.

-

Test compounds and vehicle.

Procedure:

-

Surgically implant EEG and EMG electrodes in the animals under anesthesia. EEG electrodes are placed on the skull to record cortical activity, and EMG electrodes are inserted into the nuchal muscles to monitor muscle tone.[17]

-

Allow the animals to recover from surgery for at least one week.

-

Acclimate the animals to the recording chamber and tethered recording setup.

-

Record baseline EEG and EMG data for a 24-hour period.

-

Administer the test compound or vehicle at a specific time of day (e.g., at the beginning of the dark/active phase for sleep-promoting agents).

-

Record EEG and EMG signals for a defined period post-dosing (e.g., 6-24 hours).

-

Score the recorded data in epochs (e.g., 10 seconds) into distinct sleep-wake states: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep, based on the EEG and EMG characteristics.[17]

-

Analyze the data to determine the effects of the test compound on various sleep parameters, including total time spent in each state, sleep latency (time to fall asleep), REM sleep latency, and the number and duration of sleep/wake bouts.

Visualizing Workflows and Logical Relationships

The following diagrams illustrate a typical drug discovery workflow for an OX1R modulator and the logical relationship of OX1R in the sleep-wake cycle.

Caption: Experimental Workflow for OX1R Modulator Discovery.

Caption: Logical Relationship of OX1R in Sleep-Wake Regulation.

Conclusion

The Orexin-1 receptor plays a multifaceted and crucial role in the regulation of the sleep-wake cycle. While not the primary driver of wakefulness to the same extent as OX2R, its contribution to maintaining arousal and its interplay with other neurotransmitter systems make it a compelling target for the development of novel therapeutics for sleep disorders. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug developers aiming to further elucidate the function of OX1R and to design and evaluate new modulators of this important receptor. A thorough understanding of OX1R's signaling, its quantitative pharmacology, and its in vivo effects is paramount to the successful development of next-generation therapies for a range of neurological and psychiatric conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 4. perso.univ-rennes1.fr [perso.univ-rennes1.fr]

- 5. Use of Experimental Medicine Approaches for the Development of Novel Psychiatric Treatments Based on Orexin Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. annualreviews.org [annualreviews.org]

- 7. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Orexin-1 receptor blockade dysregulates REM sleep in the presence of orexin-2 receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Dual orexin receptor antagonists show distinct effects on locomotor performance, ethanol interaction and sleep architecture relative to gamma-aminobutyric acid-A receptor modulators [frontiersin.org]

- 13. Frontiers | Orexin-1 receptor blockade dysregulates REM sleep in the presence of orexin-2 receptor antagonism [frontiersin.org]

- 14. Evidence implicating a role for orexin-1 receptor modulation of paradoxical sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Abnormal Sleep/Wake Dynamics in Orexin Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

Orexin receptor modulator-1 structure-activity relationship studies

An In-Depth Technical Guide to the Structure-Activity Relationship of Orexin-1 Receptor Modulators

Introduction

The orexin (B13118510) system, comprising two G protein-coupled receptors (GPCRs), the orexin-1 receptor (OX1R) and orexin-2 receptor (OX2R), and their endogenous peptide ligands, orexin-A and orexin-B, plays a critical role in regulating various physiological processes, including sleep-wake cycles, feeding behavior, reward, and stress responses. While dual orexin receptor antagonists (DORAs) have been successfully developed for the treatment of insomnia, there is growing interest in the therapeutic potential of selective OX1R modulators for other indications, such as anxiety, addiction, and panic disorders. This guide provides a comprehensive overview of the structure-activity relationship (SAR) studies that have been instrumental in the discovery and optimization of selective OX1R antagonists.

Orexin-1 Receptor Signaling Pathway

The OX1R is primarily coupled to the Gq/11 family of G proteins. Upon activation by orexin-A (which has a higher affinity for OX1R than orexin-B), the receptor catalyzes the exchange of GDP for GTP on the Gαq subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium, while DAG activates protein kinase C (PKC).

OX1R Signaling Cascade

Structure-Activity Relationship (SAR) of OX1R Antagonists

The development of selective OX1R antagonists has been a major focus of medicinal chemistry efforts. Several chemical scaffolds have been explored, with the most prominent being the piperidine (B6355638) and tetrahydroisoquinoline series.

Piperidine-Based Antagonists

A series of disubstituted piperidines have been investigated as potent orexin receptor antagonists. The general structure consists of a central piperidine core with substituents at various positions. The SAR of this series is summarized in the table below.

| Compound | R1 | R2 | OX1 IC50 (nM) | OX2 IC50 (nM) | Selectivity (OX2/OX1) |

| 1 | H | H | 150 | 250 | 1.7 |

| 2 | 3-Me | H | 80 | 400 | 5.0 |

| 3 | 4-Me | H | 120 | 200 | 1.7 |

| 4 | 3-F | H | 95 | 550 | 5.8 |

| 5 | H | 2-pyridyl | 60 | 1500 | 25.0 |

| 6 | 3-Me | 2-pyridyl | 45 | 2500 | 55.6 |

Data is illustrative and compiled from various sources for educational purposes.

From this illustrative data, several SAR trends can be observed:

-

Substitution on the piperidine ring: Small alkyl or electron-withdrawing groups at the 3-position of the piperidine ring generally lead to a modest increase in OX1R potency and selectivity over OX2R.

-

Aromatic substituents: The introduction of a 2-pyridyl group at the R2 position significantly enhances both potency and selectivity for OX1R. This is likely due to favorable interactions with a specific sub-pocket in the OX1R binding site.

-

Combined substitutions: Combining a 3-methyl group with a 2-pyridyl substituent (as in compound 6 ) results in a synergistic effect, yielding a highly potent and selective OX1R antagonist.

Tetrahydroisoquinoline-Based Antagonists

Another well-explored scaffold is the tetrahydroisoquinoline core. These compounds have shown excellent potency and selectivity for OX1R, with some advancing to clinical trials.

| Compound | R1 | R2 | OX1 Ki (nM) | OX2 Ki (nM) | Selectivity (OX2/OX1) |

| 7 | H | OMe | 25 | 800 | 32 |

| 8 | Me | OMe | 15 | 1200 | 80 |

| 9 | H | Cl | 10 | 1500 | 150 |

| 10 | Me | Cl | 5 | 2500 | 500 |

| 11 | H | CF3 | 8 | 3000 | 375 |

| 12 | Me | CF3 | 3 | 5000 | 1667 |

Data is illustrative and compiled from various sources for educational purposes.

The SAR for the tetrahydroisoquinoline series reveals the following key points:

-

Substitution at R1: A methyl group at the R1 position consistently improves OX1R potency and selectivity.

-

Substitution at R2: Electron-withdrawing groups, such as chloro (Cl) and trifluoromethyl (CF3), at the R2 position are highly favorable for both potency and selectivity. The CF3 group, in particular, leads to a significant increase in selectivity.

-

Lipophilicity and CNS penetration: While highly potent, some of the early tetrahydroisoquinoline analogs suffered from high lipophilicity, which can lead to poor pharmacokinetic properties. More recent efforts have focused on optimizing the physicochemical properties of these compounds to improve their drug-like characteristics, including CNS permeability.[1]

Experimental Protocols

The characterization of novel OX1R modulators relies on a set of standardized in vitro assays. The two most critical assays are the radioligand binding assay, which measures the affinity of a compound for the receptor, and the calcium mobilization assay, which assesses its functional activity.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

Cell membranes expressing human OX1R

-

Radioligand (e.g., [125I]-orexin-A)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Test compounds

-

Non-specific binding control (e.g., a high concentration of unlabeled orexin-A)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a dilution series of the test compound in assay buffer.

-

In a 96-well plate, add the cell membranes, radioligand, and either the test compound, assay buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound (the concentration required to inhibit 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the OX1R-mediated increase in intracellular calcium.

Materials:

-

Cells stably expressing human OX1R (e.g., CHO or HEK293 cells)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Agonist (e.g., orexin-A)

-

Test compounds

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation)

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye by incubating them with a solution of the dye in assay buffer for a specified time (e.g., 60 minutes) at 37°C.

-

Wash the cells with assay buffer to remove any excess dye.

-

For antagonist testing, pre-incubate the cells with a dilution series of the test compound for a specified time.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Add the agonist (for antagonist testing) or the test compound (for agonist testing) to the wells using the automated injector.

-

Measure the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium.

-

For antagonists, determine the IC50 value, which is the concentration of the compound that inhibits 50% of the agonist-induced calcium response. For agonists, determine the EC50 value, which is the concentration that produces 50% of the maximal response.

Experimental Workflow for OX1R Modulator Discovery

The discovery and development of novel OX1R modulators typically follows a well-defined workflow, starting from initial screening and progressing through lead optimization and in vivo testing.

Drug Discovery Workflow

Conclusion

The exploration of the structure-activity relationships of orexin-1 receptor modulators has led to the identification of several potent and selective antagonists with diverse chemical scaffolds. The key to achieving high affinity and selectivity lies in the strategic placement of substituents that can exploit the subtle differences in the binding pockets of the OX1R and OX2R. The piperidine and tetrahydroisoquinoline series have proven to be particularly fruitful in this regard. Future efforts in this field will likely focus on further optimizing the pharmacokinetic and safety profiles of these compounds to enable their development as novel therapeutics for a range of central nervous system disorders. The detailed experimental protocols provided in this guide serve as a foundation for the continued discovery and characterization of new generations of OX1R modulators.

References

Orexin Receptor Modulator-1: A Technical Guide to its Role in Feeding Behavior and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

The orexin (B13118510) system, comprising the neuropeptides orexin-A and orexin-B and their G protein-coupled receptors, orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), is a critical regulator of diverse physiological functions, including sleep-wake cycles, reward processing, and energy homeostasis.[1][2] Orexin-producing neurons are located exclusively in the lateral hypothalamus, a brain region historically implicated in the control of feeding.[3] These neurons project widely throughout the brain, influencing a vast network of neural circuits that govern appetite and metabolism.[1][4] This technical guide provides an in-depth exploration of the orexin receptor modulator-1 (OX1R) and its specific effects on feeding behavior and metabolic regulation. Orexin-A binds to both OX1R and OX2R, while orexin-B has a higher affinity for OX2R.[5] This document will focus on the role of OX1R, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways and experimental workflows.

Quantitative Effects of OX1R Modulators on Feeding Behavior

The modulation of OX1R has significant and quantifiable effects on food intake and body weight. Preclinical studies have extensively characterized the impact of both OX1R agonists (e.g., orexin-A) and antagonists (e.g., SB-334867).

Table 1: Effects of OX1R Agonists on Feeding Behavior in Rodents

| Compound | Animal Model | Administration Route | Dose | Primary Outcome | Reference |

| Orexin-A | Male Sprague-Dawley Rats | Intracerebroventricular (i.c.v.) | 10 µ g/rat | Increased food intake, delayed onset of behavioral satiety. | [1] |

| Orexin-A | Male Sprague-Dawley Rats | Rostral lateral hypothalamic area (rLHa) | 31.25, 125, 500 pmol | Dose-dependent increase in food intake, with a greater response after 24-h food deprivation. | [3] |

| Orexin-A | Male Wistar Rats | Intracerebroventricular (i.c.v.) | 0-30 nmol | Dose-dependent stimulation of food intake in young rats; no effect in old rats. | [6] |

| Orexin-A | Male Sprague-Dawley Rats | Ventral Tegmental Area (VTA) | Subthreshold doses | Increased intake of high-fat diet and 0.1 M sucrose. | [4] |

Table 2: Effects of OX1R Antagonists on Feeding Behavior in Rodents

| Compound | Animal Model | Administration Route | Dose | Primary Outcome | Reference |

| SB-334867 | Male Osborne-Mendel and S5B/Pl Rats | Intraperitoneal (i.p.) | 3, 10, 30 mg/kg | Significant decrease in high-fat diet intake in both strains; decreased low-fat diet intake only in obesity-prone (OM) rats. Reduced body weight in OM rats. | [7] |

| SB-334867 | Male Rats | Intraperitoneal (i.p.) | 3-30 mg/kg | Dose-dependently blocked orexin-A-induced hyperphagia. At 30 mg/kg, reduced intake of palatable wet mash. | [1] |

| SB-334867 | Male Rats | Intraperitoneal (i.p.) | 10, 30 mg/kg | Dose-dependently inhibited food intake by approximately 40% at the higher dose. | [8] |

| SB-334867 | Female Rats (Binge Eating Model) | Not specified | Not specified | Reduced binge eating of highly palatable food without affecting standard chow intake. | [2] |

| GSK1059865 | Rats | Intraperitoneal (i.p.) | 10, 30 mg/kg | Potently inhibited compulsive eating in rats exposed to chronic stress/food restriction; no effect on palatable food intake in control animals. | [9] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in this guide, providing a framework for the design and execution of studies investigating the role of OX1R in feeding and metabolism.

Protocol 1: Evaluation of Orexin-A-Induced Hyperphagia

-

Animal Model: Male Sprague-Dawley rats are commonly used. Animals are housed individually with ad libitum access to food and water, unless otherwise specified (e.g., food deprivation protocols).[3]

-

Surgical Procedure: For central administration, rats are anesthetized and stereotaxically implanted with a guide cannula aimed at the desired brain region, such as the lateral ventricle (i.c.v.) or a specific hypothalamic nucleus (e.g., rostral lateral hypothalamic area).[3][10]

-

Drug Administration: Orexin-A is dissolved in a vehicle such as 0.9% saline or artificial cerebrospinal fluid (aCSF).[10][11] Injections are performed in conscious, unrestrained animals. Doses can range from picomolar to nanomolar concentrations depending on the injection site and experimental question.[3][6]

-

Behavioral Monitoring: Immediately following injection, food intake is measured at regular intervals (e.g., 1, 2, and 4 hours) by weighing the food hopper.[10][11] For more detailed analysis, a continuous monitoring system can be employed to characterize the microstructure of feeding behavior, including meal duration, feeding rate, and the behavioral satiety sequence (the natural transition from feeding to grooming and then resting).[1]

-

Data Analysis: Food intake is typically expressed as grams consumed. Statistical analysis, such as ANOVA followed by post-hoc tests, is used to compare the effects of orexin-A treatment with vehicle controls.[11]

Protocol 2: Assessment of OX1R Antagonist Effects on Food Intake

-

Animal Model: Both standard laboratory rat strains and models of diet-induced obesity (e.g., Osborne-Mendel rats) are utilized to assess the therapeutic potential of OX1R antagonists.[7]

-

Drug Administration: The selective OX1R antagonist, SB-334867, is typically dissolved in a suitable vehicle and administered via intraperitoneal (i.p.) injection. Doses commonly range from 3 to 30 mg/kg.[1][7]

-

Experimental Design:

-

Measurements:

-

Food Intake: Measured at various time points post-injection (e.g., 12 and 24 hours).[7]

-

Body Weight: Monitored to assess longer-term effects on energy balance.[7]

-

Behavioral Satiety Sequence: Analyzed to determine if the reduction in food intake is due to an earlier onset of satiety or to a non-specific sedative effect.[8]

-

-

Data Analysis: The effects of the antagonist are compared to a vehicle-treated control group using appropriate statistical methods. Dose-response curves can be generated to determine the potency of the antagonist.[8]

Signaling Pathways and Experimental Workflows

OX1R Signaling Pathway

Orexin-A binding to OX1R initiates a cascade of intracellular events. OX1R is primarily coupled to the Gq subclass of heterotrimeric G proteins.[12] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3).[13] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[12][13] This signaling cascade ultimately leads to various cellular responses, including neuronal excitation.

Caption: OX1R Signaling Cascade.

Experimental Workflow for an OX1R Antagonist Study

The following diagram illustrates a typical experimental workflow for investigating the effects of a novel OX1R antagonist on feeding behavior in a rodent model.

Caption: Rodent Feeding Behavior Study Workflow.

Conclusion

The orexin-1 receptor plays a significant role in the regulation of feeding behavior and metabolism. As demonstrated by the quantitative data and experimental protocols outlined in this guide, both agonism and antagonism of OX1R can profoundly impact food intake and energy balance. The signaling pathways associated with OX1R activation provide a clear mechanism for its physiological effects. The detailed experimental workflows serve as a practical guide for researchers in this field. A thorough understanding of the role of OX1R is crucial for the development of novel therapeutic strategies for metabolic disorders such as obesity and eating disorders. Further research into the nuances of OX1R signaling and its interaction with other metabolic pathways will continue to be a key area of investigation.

References

- 1. SB-334867, a selective orexin-1 receptor antagonist, enhances behavioural satiety and blocks the hyperphagic effect of orexin-A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of Orexin-1 Receptor Mechanisms on Compulsive Food Consumption in a Model of Binge Eating in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Orexin A-induced feeding is augmented by caloric challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ventral tegmental area orexin 1 receptors promote palatable food intake and oppose postingestive negative feedback - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Orexin A and B evoke noradrenaline release from rat cerebrocortical slices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Orexin-A does not stimulate food intake in old rats | CiNii Research [cir.nii.ac.jp]

- 7. Effect of a selective OX1R antagonist on food intake and body weight in two strains of rats that differ in susceptibility to dietary-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential effects of the selective orexin-1 receptor antagonist SB-334867 and lithium chloride on the behavioural satiety sequence in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Orexin 1 receptor antagonists in compulsive behaviour and anxiety: possible therapeutic use. [frontiersin.org]

- 10. Orexin-A enhances feeding in male rats by activating hindbrain catecholamine neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Orexin A in the Rostrolateral Hypothalamic Area Induces Feeding by Modulating GABAergic Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Neurobiology of the Orexin System and Its Selective Modulators

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to the Orexin (B13118510) System

Discovered in 1998, the orexin system, also known as the hypocretin system, is a critical neuromodulatory network originating in the hypothalamus.[1] It consists of two neuropeptides, Orexin-A (OX-A) and Orexin-B (OX-B), and their two G-protein coupled receptors (GPCRs), the Orexin-1 Receptor (OX1R) and Orexin-2 Receptor (OX2R).[2][3] Although initially investigated for its role in feeding behavior due to the location of orexin-producing neurons in the lateral hypothalamus, the system's primary role is now understood to be the regulation of arousal and the stabilization of sleep-wake states.[4][5] The profound link between the orexin system and sleep was solidified by the discovery that the loss of orexin-producing neurons is the primary cause of narcolepsy type 1, a sleep disorder characterized by excessive daytime sleepiness and cataplexy.[6][7] This understanding has catalyzed the development of selective orexin receptor modulators as novel therapeutics, particularly for the treatment of insomnia.[8][9] Beyond sleep, the orexin system is implicated in a wide range of physiological processes, including reward processing, stress responses, energy homeostasis, and cognitive functions, making it a target of significant interest for various neurological and psychiatric conditions.[2][10][11]

Core Components: Orexin Peptides and Receptors

The orexin system's actions are mediated by the interaction of its peptide ligands with their cognate receptors.

-

Orexin Peptides: Orexin-A (hypocretin-1) and Orexin-B (hypocretin-2) are cleaved from a common 131-amino-acid precursor, prepro-orexin.[1][12]

-

Orexin-A is a 33-amino acid peptide with two internal disulfide bonds that stabilize its structure.[4] It is a non-selective agonist, binding with high and roughly equal affinity to both OX1R and OX2R.[12][13]

-

Orexin-B is a 28-amino acid linear peptide.[4] It also binds to both receptors but shows a higher affinity for OX2R compared to OX1R.[12]

-

-

Orexin Receptors: OX1R and OX2R are GPCRs that share approximately 64% amino acid identity.[12][14] Their distinct expression patterns and signaling properties throughout the central nervous system contribute to the diverse functions of the orexin system.

-

Orexin 1 Receptor (OX1R): This receptor is selectively coupled to the Gq class of G-proteins.[12] It has a significantly higher affinity for OX-A than for OX-B.[13] OX1R is strongly associated with the regulation of motivation, reward, and autonomic functions.[15]

-

Orexin 2 Receptor (OX2R): This receptor can couple to both Gq and Gi/o classes of G-proteins.[12] It binds OX-A and OX-B with similar high affinity.[12] OX2R is considered the principal mediator of sleep-wake regulation, and its signaling is critical for maintaining arousal.[9][13][15] Genetic knockout or mutation of OX2R results in a phenotype closely resembling narcolepsy.[1][4]

-

Orexin Receptor Signaling Pathways

Upon peptide binding, orexin receptors initiate intracellular signaling cascades. The canonical and most well-characterized pathway for both receptors involves coupling to Gαq proteins, which leads to the activation of Phospholipase C (PLC).[1][4][14] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[12][14] This cascade ultimately results in neuronal excitation. While this Gq-mediated pathway is central, evidence also suggests coupling to Gαi/o and Gαs, indicating that the signaling can be highly dependent on the specific cell type and context.[4]

Pharmacology of Selective Orexin Modulators

The therapeutic potential of targeting the orexin system has led to the development of several classes of receptor modulators.

-

Dual Orexin Receptor Antagonists (DORAs): These are the most clinically advanced class of orexin modulators. DORAs block the activity of both OX1R and OX2R and are effective at promoting sleep by reducing the wake-promoting drive of the orexin system.[15] Three DORAs—suvorexant, lemborexant, and daridorexant—are approved for the treatment of insomnia.[16][17][18]

-

Selective Orexin Receptor Antagonists (SORAs): These compounds are selective for either OX1R (SORA1s) or OX2R (SORA2s).

-

SORA1s: Given the role of OX1R in reward and motivation, SORA1s are being investigated for the treatment of substance use disorders, anxiety, and panic disorders.[11][15]

-

SORA2s: As OX2R is the primary regulator of wakefulness, SORA2s are potent sleep-promoting agents and are being developed for insomnia.[19][20]

-

-

Orexin Receptor Agonists: These compounds mimic the action of endogenous orexins. Selective OX2R agonists are in development as a potential treatment for narcolepsy and other disorders of excessive daytime sleepiness, aiming to compensate for the lack of orexin signaling.[10][21]

Quantitative Pharmacology of Clinically Approved DORAs

The table below summarizes the in vitro pharmacological profiles of the three FDA-approved DORAs for the treatment of insomnia. Lower Ki and IC50 values indicate higher binding affinity and functional potency, respectively.

| Compound | Target(s) | OX1R Ki (nM) | OX2R Ki (nM) | OX1R IC50 (nM) | OX2R IC50 (nM) |

| Suvorexant | DORA | 0.55 | 0.35 | 56 | 49 |

| Lemborexant | DORA | 6.1 | 2.6 | 15 | 16 |

| Daridorexant | DORA | 0.96 | 0.46 | 21 | 18 |

Data compiled from various pharmacological studies. Ki values represent binding affinity, and IC50 values represent functional antagonist potency in calcium flux assays. Actual values may vary slightly between different assay conditions and cell systems.

Key Experimental Methodologies

Investigating the orexin system requires a combination of in vitro and in vivo experimental approaches to characterize compound activity and physiological effects.

In Vitro: Calcium Mobilization Assay

This is a primary functional assay used to measure the ability of a compound to either activate (agonist) or block (antagonist) orexin receptor signaling via the Gq pathway.

Detailed Protocol:

-

Cell Culture and Plating:

-

Maintain Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected to express human OX1R or OX2R.

-

Plate the cells into 96- or 384-well black-walled, clear-bottom microplates at a predetermined density to achieve a confluent monolayer the next day.

-

Incubate plates overnight at 37°C in a 5% CO₂ incubator.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transport inhibitor (e.g., probenecid) to prevent dye leakage.

-

Aspirate the cell culture medium from the plates and add the dye loading buffer to each well.

-

Incubate the plates for 1 hour at 37°C, protected from light, to allow the dye to enter the cells and be cleaved into its active form.

-

-

Compound Addition and Signal Measurement:

-

Prepare serial dilutions of test compounds (potential antagonists) at a concentration 2-4 times the final desired concentration.

-

Utilize a fluorescence imaging plate reader (FLIPR) or similar instrument to measure the baseline fluorescence of each well.

-

Add the test compounds to the appropriate wells and incubate for a predefined period (e.g., 5-15 minutes).[22]

-

Add a pre-determined concentration of an orexin agonist (e.g., Orexin-A at its EC₈₀ concentration) to all wells to stimulate the receptors.

-

Immediately begin recording the change in fluorescence intensity over time. The increase in fluorescence corresponds to the influx of intracellular calcium.

-

-

Data Analysis:

-

The peak fluorescence response is measured for each well.

-

For antagonist testing, the percentage of inhibition of the agonist response is calculated for each concentration of the test compound.

-

Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[22]

-

In Vivo: Rodent Sleep Analysis via EEG/EMG

This is the gold-standard preclinical method for assessing the effects of orexin modulators on sleep and wakefulness.

Detailed Protocol:

-

Surgical Implantation:

-

Anesthetize a rodent (mouse or rat) using a suitable anesthetic (e.g., isoflurane).

-

Surgically implant a telemetric transmitter or a head-mounted system for recording electroencephalogram (EEG) and electromyogram (EMG) signals.

-

Place EEG screw electrodes over the cortex (e.g., frontal and parietal) and insert EMG wire electrodes into the nuchal (neck) muscles.

-

Allow the animal a recovery period of at least one week post-surgery.

-

-

Acclimation and Recording:

-

House the animal individually in a recording chamber with controlled lighting (e.g., 12:12 light-dark cycle), temperature, and free access to food and water.

-

Acclimate the animal to the recording cable (if not using telemetry) and chamber for several days.

-

Record baseline EEG/EMG data for at least 24 hours to establish a normal sleep-wake pattern.

-

-

Dosing and Post-Dose Recording:

-

Administer the test compound (e.g., a DORA) or vehicle via the desired route (e.g., oral gavage) at a specific time, typically at the beginning of the animal's active phase (the dark period for nocturnal rodents).

-

Record EEG/EMG signals continuously for the next 24 hours.

-

-

Data Analysis:

-

The continuous EEG/EMG recordings are divided into short epochs (e.g., 10 seconds).[23]

-

Use specialized software to semi-automatically score each epoch into one of three states based on the signal characteristics:[23]

-

Wakefulness: Low-amplitude, high-frequency EEG; high and variable EMG activity.

-

NREM Sleep: High-amplitude, low-frequency (delta wave) EEG; low EMG activity.

-

REM Sleep: Low-amplitude, high-frequency (theta-dominant) EEG; muscle atonia (lowest EMG activity).

-

-

Quantify key sleep parameters, such as total time spent in each state, the number and duration of sleep/wake bouts, and the latency to sleep onset.

-

Compare the sleep parameters from the drug-treated period to the baseline period to determine the compound's effect.[23][24]

-

Therapeutic Applications and Future Directions

The primary clinical application of orexin system modulation is the treatment of insomnia with DORAs.[18][25][26] By antagonizing the wake-promoting signals of the orexin system, these drugs facilitate sleep onset and maintenance without the broad neuronal depression associated with traditional GABAergic hypnotics.[18]

Future research is focused on expanding the therapeutic reach of orexin modulators:

-

Narcolepsy and Hypersomnias: Orexin agonists are being developed to replace the missing orexin signal in patients with narcolepsy type 1.[10][21]

-

Substance Use Disorders: Given the role of OX1R in reward and stress-induced relapse, SORA1s are being explored as potential treatments for addiction.[11]

-

Mood and Anxiety Disorders: The orexin system's connections with brain regions that regulate stress and emotion suggest that antagonists could be beneficial in treating anxiety and depression.[3][10]

-

Neurodegenerative Diseases: Dysregulation of the orexin system has been observed in conditions like Alzheimer's disease, suggesting a potential link between sleep disruption and disease progression that could be a target for intervention.[7][9]

The continued development of highly selective and potent orexin modulators, combined with a deeper understanding of the system's complex neurobiology, holds significant promise for treating a wide array of disorders characterized by dysregulated arousal, motivation, and sleep.

References

- 1. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Neurobiology of the Orexin System and Its Potential Role in the Regulation of Hedonic Tone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]

- 5. Orexin, Sleep, Sympathetic Neural Activity and Cardiovascular Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Animal models of narcolepsy and the hypocretin/orexin system: Past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases [frontiersin.org]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. mdpi.com [mdpi.com]

- 10. Use of Experimental Medicine Approaches for the Development of Novel Psychiatric Treatments Based on Orexin Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Introduction to the Special Issue: “Making orexin-based therapies for addiction a reality: What are the steps from here?” - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Orexin Directly Excites Orexin Neurons through Orexin 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Hypocretin/orexin receptor pharmacology and sleep phases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantification of daridorexant, lemborexant and suvorexant in whole blood using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. scienmag.com [scienmag.com]

- 19. Pharmacological characterization of a novel potent, selective, and orally active orexin 2 receptor antagonist, SDM‐878 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Effects of a newly developed potent orexin-2 receptor-selective antagonist, compound 1 m, on sleep/wakefulness states in mice [frontiersin.org]

- 21. m.youtube.com [m.youtube.com]

- 22. mdpi.com [mdpi.com]

- 23. jneurosci.org [jneurosci.org]

- 24. academic.oup.com [academic.oup.com]

- 25. Frontiers | Different doses of dual orexin receptor antagonists in primary insomnia: a Bayesian network analysis [frontiersin.org]

- 26. Comparative efficacy and safety of daridorexant, lemborexant, and suvorexant for insomnia: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: In Vivo Study Protocol for Orexin Receptor 1 (OX1R) Modulators in Rodent Models

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The orexin (B13118510) system, comprising neuropeptides orexin-A and orexin-B and their cognate G protein-coupled receptors, Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R), is a critical regulator of various physiological functions.[1] These receptors are widely expressed throughout the brain and are involved in processes such as sleep/wakefulness, feeding behavior, reward, and stress responses.[1][2] While OX2R is primarily associated with the regulation of the sleep-wake cycle, OX1R is predominantly implicated in motivation, reward, and emotional regulation.[1][3] This distinction makes selective OX1R modulators promising therapeutic candidates for treating disorders like substance abuse, anxiety, and eating disorders, with the potential advantage of avoiding the sedative effects associated with OX2R antagonism.[4][5][6]

This application note provides a detailed protocol for the in vivo evaluation of a selective OX1R modulator in rodent models, covering experimental design, behavioral assays, and pharmacokinetic/pharmacodynamic (PK/PD) assessments.

Orexin Signaling Pathway

Orexin-A has a high affinity for both OX1R and OX2R, while orexin-B binds preferentially to OX2R.[1] The binding of orexin-A to OX1R, a Gq-coupled receptor, initiates a signaling cascade that leads to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium levels, ultimately leading to neuronal excitation.

Experimental Design and Workflow

A typical in vivo study for an OX1R modulator involves a multi-stage process, from initial compound preparation and animal acclimatization to behavioral testing and terminal sample collection for PK/PD analysis.

References

- 1. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Modulatory Role of Orexin 1 Receptor in Nucleus Accumbens (NAc) on Spatial Memory in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Orexin Receptor Targets for Anti-Relapse Medication Development in Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Functional Assays of Orexin Receptor 1 (OX1R) Modulator Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The orexin (B13118510) system, comprising two neuropeptides, orexin-A and orexin-B, and their G protein-coupled receptors, Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R), is a critical regulator of various physiological processes, including sleep-wake cycles, feeding behavior, and reward pathways.[1] The OX1R, in particular, has emerged as a promising therapeutic target for a range of disorders such as addiction, anxiety, and pain. Consequently, the development of robust and reliable cell-based functional assays is paramount for the discovery and characterization of novel OX1R modulators.

These application notes provide detailed protocols for three commonly employed functional assays to assess the activity of OX1R modulators: a Calcium Mobilization Assay, a CRE-Luciferase Reporter Gene Assay, and a cAMP Inhibition Assay. Each protocol is accompanied by data presentation guidelines and visual aids to facilitate experimental design and execution.

Orexin 1 Receptor (OX1R) Signaling Pathway

Activation of OX1R by its endogenous ligand, orexin-A, primarily initiates a signaling cascade through the Gq family of G proteins.[2][3] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[3][4] This calcium signal is a key downstream event and is the basis for the calcium mobilization assay. Additionally, OX1R activation can lead to the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway and, in some cellular contexts, modulate cyclic adenosine (B11128) monophosphate (cAMP) levels.[5][6]

Figure 1: Simplified OX1R Signaling Pathway.

I. Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following OX1R activation. It is a robust and widely used method for identifying both agonists and antagonists of Gq-coupled receptors.

Experimental Workflow

Figure 2: Workflow for the Calcium Mobilization Assay.

Protocol

Materials:

-

HEK293 or CHO cells stably expressing human OX1R

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Black, clear-bottom 96-well plates

-

Fluo-4 AM calcium indicator dye[7]

-

Pluronic F-127

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Orexin-A (positive control agonist)

-

Known OX1R antagonist (e.g., Suvorexant) for control

-

Test compounds

-

Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)[2]

Procedure:

-

Cell Seeding:

-

The day before the assay, seed OX1R-expressing cells into a black, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well in 100 µL of culture medium.[6]

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare the Fluo-4 AM loading solution. A typical final concentration is 2-4 µM Fluo-4 AM with 0.02-0.04% Pluronic F-127 in assay buffer.[7]

-

Aspirate the culture medium from the cell plate and add 100 µL of the Fluo-4 AM loading solution to each well.

-

Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[4][6]

-

-

Cell Washing:

-

Gently aspirate the dye loading solution.

-

Wash the cells twice with 100 µL of assay buffer per well, being careful not to disturb the cell monolayer.

-

After the final wash, add 100 µL of assay buffer to each well.

-

-

Assay Performance:

-

For Agonist Testing:

-

Prepare serial dilutions of test compounds and Orexin-A (positive control) in assay buffer at 2x the final desired concentration.

-

Place the cell plate in the fluorescence plate reader and begin kinetic reading.

-

After establishing a stable baseline fluorescence (typically 10-20 seconds), add 100 µL of the 2x compound solutions to the corresponding wells.

-

Continue reading fluorescence for at least 60-120 seconds to capture the peak response.

-

-

For Antagonist Testing:

-

Prepare serial dilutions of test compounds and a known antagonist (e.g., Suvorexant) in assay buffer at 2x the final desired concentration.

-

Add 50 µL of the 2x antagonist solutions to the wells and incubate for 15-30 minutes at room temperature.

-

Prepare a 3x solution of Orexin-A at a concentration that elicits an EC80 response.

-

Place the plate in the reader, establish a baseline, and then add 50 µL of the 3x Orexin-A solution to all wells (except for negative controls).

-

Continue kinetic reading as described for agonist testing.

-

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

-

For agonists, plot ΔF against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

For antagonists, plot the percentage of inhibition of the Orexin-A response against the log of the antagonist concentration to determine the IC50 value.

-

Data Presentation

| Compound | Assay Type | Parameter | Value (nM) | Reference Compound | Reference Value (nM) |

| Agonists | |||||

| Orexin-A | Calcium Mobilization | EC50 | ~1-10 | - | - |

| Compound X | Calcium Mobilization | EC50 | e.g., 25 | Orexin-A | ~1-10 |

| Antagonists | |||||

| Suvorexant | Calcium Mobilization | IC50 | ~55-71 | - | - |

| Compound Y | Calcium Mobilization | IC50 | e.g., 15 | Suvorexant | ~55-71 |

Note: EC50 and IC50 values can vary depending on the cell line, receptor expression level, and specific assay conditions.[1][8]

II. CRE-Luciferase Reporter Gene Assay

This assay measures the transcriptional activation of a reporter gene (luciferase) driven by a cAMP response element (CRE). It is a sensitive method for detecting modulators that affect the cAMP/PKA signaling pathway, which can be indirectly modulated by OX1R.

Experimental Workflow

Figure 3: Workflow for the CRE-Luciferase Reporter Gene Assay.

Protocol

Materials:

-

HEK293 cells[9]

-

OX1R expression plasmid

-

CRE-luciferase reporter plasmid (e.g., pGL4.29[CRE/minP/luc2P])[5]

-

Transfection reagent (e.g., Lipofectamine)

-

White, solid-bottom 96-well plates

-

Luciferase assay reagent (e.g., ONE-Glo™)[5]

-

Luminometer

-

Orexin-A

-

Test compounds

Procedure:

-

Transfection:

-

Co-transfect HEK293 cells with the OX1R expression plasmid and the CRE-luciferase reporter plasmid according to the manufacturer's protocol for the chosen transfection reagent.[10]

-

A constitutively active reporter plasmid (e.g., Renilla luciferase) can be co-transfected for normalization of transfection efficiency.

-

-

Cell Seeding:

-

24 hours post-transfection, seed the cells into white, solid-bottom 96-well plates at a density of 30,000-50,000 cells per well in 100 µL of culture medium.[11]

-

Incubate overnight at 37°C.

-

-

Compound Treatment:

-

Prepare serial dilutions of your test compounds, Orexin-A, and any controls in serum-free medium.

-

Replace the culture medium with 90 µL of serum-free medium.

-

Add 10 µL of the compound dilutions to the respective wells.

-

Incubate for 4-6 hours at 37°C.[10]

-

-

Luminescence Measurement:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add 100 µL of the luciferase assay reagent to each well.

-

Incubate for 10 minutes at room temperature to ensure complete cell lysis.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal if used.

-

Calculate the fold induction of luciferase activity relative to the vehicle-treated control.

-

Plot the fold induction against the log of the compound concentration and fit to a four-parameter logistic equation to determine EC50 or IC50 values.

-

Data Presentation

| Compound | Assay Type | Parameter | Value (nM) | Reference Compound | Reference Value (nM) |

| Agonists | |||||

| Orexin-A | CRE-Luciferase Reporter | EC50 | e.g., 5-20 | - | - |

| Compound Z | CRE-Luciferase Reporter | EC50 | e.g., 50 | Orexin-A | e.g., 5-20 |

| Antagonists | |||||

| Antagonist A | CRE-Luciferase Reporter | IC50 | e.g., 100 | Known Antagonist | e.g., 75 |

III. cAMP Inhibition Assay (HTRF)